2-(1-甲基肼基)-3-(三氟甲基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

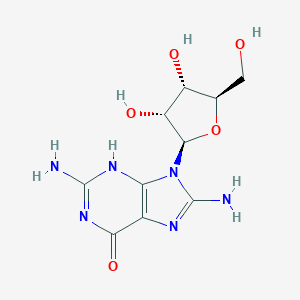

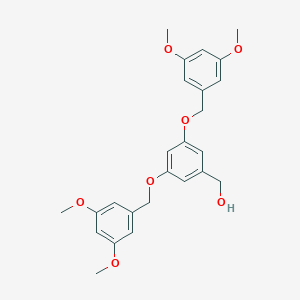

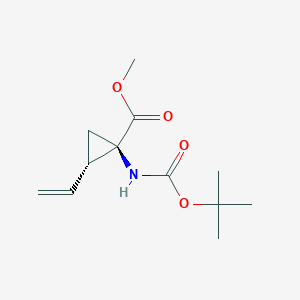

“2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine” is a chemical compound that has been used as a bidentate directing group in cobalt-catalyzed C (sp2)–H bond alkenylation/annulation of the corresponding benzoic hydrazides . It has been used to form an isoquinoline backbone .

Synthesis Analysis

This compound has been used in the synthesis of various chemical structures. For instance, it has been used in the cobalt-catalyzed C (sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . It has also been used in the cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .Molecular Structure Analysis

The molecular structure of “2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine” is complex and involves several functional groups. It has been used as a bidentate directing group in various chemical reactions .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it has been used in the cobalt-catalyzed C (sp2)–H bond alkenylation/annulation of benzoic hydrazides . It has also been used in the cobalt-catalyzed oxidative coupling of benzoic hydrazides with maleimides .科学研究应用

Reductively Removable Directing Group

This compound can act as a reductively removable directing group in a cobalt-catalyzed C (sp2)–H bond alkenylation/annulation cascade . It can direct the cobalt-catalyzed C (sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .

Catalyst in Alkenylation/Annulation Cascade

It can be used as a catalyst in the alkenylation/annulation cascade of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

Cyclization of Thiophene-2-Carbohydrazides

This compound assists in the cyclization of thiophene-2-carbohydrazides with maleimides . This leads to the efficient synthesis of thiophene-fused pyridones .

C–H/N–H Functionalization

It can be used in the cobalt-catalyzed direct C–H/N–H functionalization of thiophene-2-carbohydrazides with maleimides . This formal [4+2] cycloaddition has been achieved for the first time, providing an alternative and versatile approach to construct thiophene-fused pyridones .

Key Structural Motif in Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Key Structural Motif in Pharmaceuticals

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

作用机制

Target of Action

It has been used as a bidentate directing group in cobalt-catalyzed c(sp2)–h alkenylation/annulation .

Mode of Action

This compound acts as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides . It reacts with a terminal or internal alkyne followed by annulation . The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the formation of an isoquinoline backbone . This is achieved through the cobalt-catalyzed C(sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides .

Result of Action

The result of the compound’s action is the formation of an isoquinoline backbone via a cobalt-catalyzed C(sp2)–H alkenylation/annulation . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .

Action Environment

The reaction involving this compound shows high efficiency and remarkable functional group tolerance , suggesting that it may be robust against various environmental conditions.

未来方向

属性

IUPAC Name |

1-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-13(11)6-5(7(8,9)10)3-2-4-12-6/h2-4H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWFZFNVIDBWHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380651 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

CAS RN |

175205-68-2 |

Source

|

| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylhydrazinyl)-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)

![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)